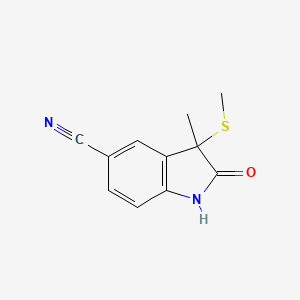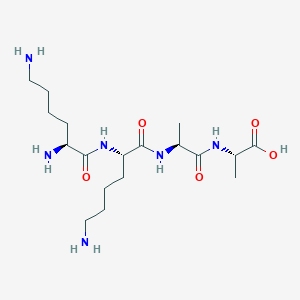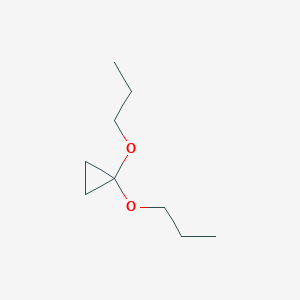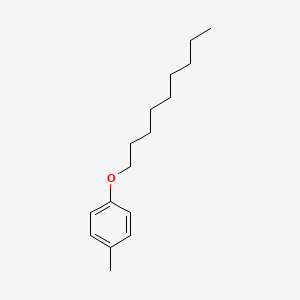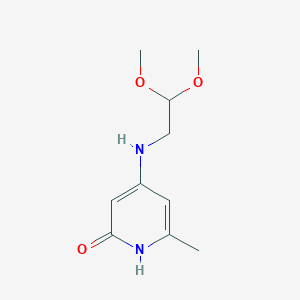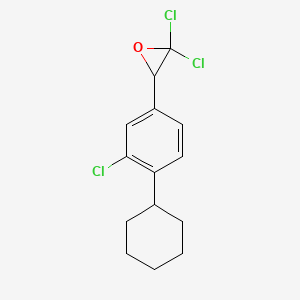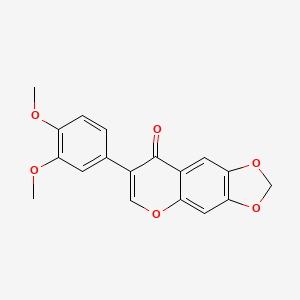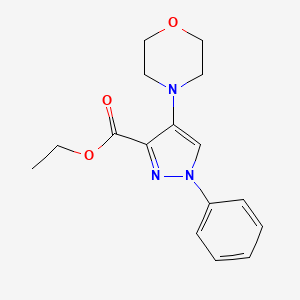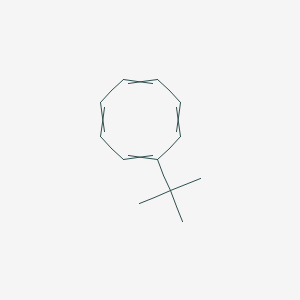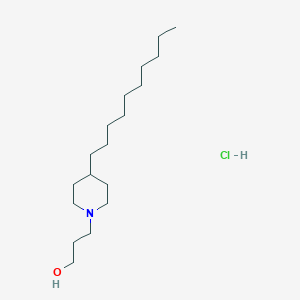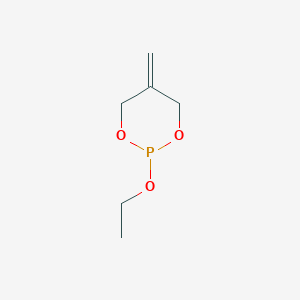![molecular formula C14H18O2 B14589730 1',3'-Dihydrospiro[cyclohexane-1,2'-indene]-1',4-diol CAS No. 61555-22-4](/img/structure/B14589730.png)
1',3'-Dihydrospiro[cyclohexane-1,2'-indene]-1',4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1’,3’-Dihydrospiro[cyclohexane-1,2’-indene]-1’,4-diol is a unique organic compound characterized by its spirocyclic structure, which includes a cyclohexane ring fused to an indene moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1’,3’-Dihydrospiro[cyclohexane-1,2’-indene]-1’,4-diol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of triphenylphosphine, dialkyl hex-2-en-4-ynedioate, and arylidene-1,3-indanedione in dry DME at room temperature can yield functionalized derivatives of this compound .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions: 1’,3’-Dihydrospiro[cyclohexane-1,2’-indene]-1’,4-diol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens and nucleophiles are often used under various conditions.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
1’,3’-Dihydrospiro[cyclohexane-1,2’-indene]-1’,4-diol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It may be used in the study of biological pathways and interactions.
Industry: It can be used in the production of advanced materials and polymers
作用機序
The mechanism by which 1’,3’-Dihydrospiro[cyclohexane-1,2’-indene]-1’,4-diol exerts its effects involves interactions with molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity and signal transduction. The specific pathways and targets depend on the compound’s structure and functional groups.
類似化合物との比較
Indane-1,3-dione: A versatile building block used in various applications, including biosensing and bioimaging.
1’,3’-Dihydrospiro[cyclohexane-1,2’-[2H]imidazo[4,5-b]pyridine]:
Uniqueness: 1’,3’-Dihydrospiro[cyclohexane-1,2’-indene]-1’,4-diol is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Conclusion
1’,3’-Dihydrospiro[cyclohexane-1,2’-indene]-1’,4-diol is a compound of significant interest in various scientific fields. Its unique structure and versatile reactivity make it a valuable tool for researchers and industry professionals alike. Further studies and developments may uncover even more applications and benefits of this intriguing compound.
特性
CAS番号 |
61555-22-4 |
|---|---|
分子式 |
C14H18O2 |
分子量 |
218.29 g/mol |
IUPAC名 |
spiro[1,3-dihydroindene-2,4'-cyclohexane]-1,1'-diol |
InChI |
InChI=1S/C14H18O2/c15-11-5-7-14(8-6-11)9-10-3-1-2-4-12(10)13(14)16/h1-4,11,13,15-16H,5-9H2 |
InChIキー |
QBGBOWNMLLAMLX-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CCC1O)CC3=CC=CC=C3C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl(diphenyl)[4-(piperidin-1-yl)phenyl]phosphanium iodide](/img/structure/B14589652.png)
